2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone
Description
2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone is a brominated and fluorinated aromatic ketone featuring a central ethanone bridge connecting two aromatic rings: a 3-bromo-4-fluorophenyl group and a 6-bromopyridin-2-yl moiety. The compound’s structure is characterized by halogen substituents (bromine and fluorine), which confer distinct electronic and steric properties.
Properties
Molecular Formula |
C13H8Br2FNO |
|---|---|
Molecular Weight |
373.01 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone |
InChI |
InChI=1S/C13H8Br2FNO/c14-9-6-8(4-5-10(9)16)7-12(18)11-2-1-3-13(15)17-11/h1-6H,7H2 |
InChI Key |
PAENEDFQUUHDDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CC2=CC(=C(C=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Acyl Chloride Intermediates
A prominent route involves Suzuki-Miyaura coupling between 6-bromopyridin-2-ylboronic acid and 3-bromo-4-fluorophenyl acetyl chloride. This method leverages palladium catalysts (e.g., Pd(PPh₃)₄) to facilitate carbon-carbon bond formation between the boronic acid and acyl chloride. Key steps include:
-
Synthesis of 3-bromo-4-fluorophenyl acetyl chloride : Achieved via chlorination of 3-bromo-4-fluorophenylacetic acid using thionyl chloride.
-
Coupling reaction : Conducted in a degassed mixture of toluene and aqueous Na₂CO₃ at 80°C for 12 hours. The reaction yields the target compound with ~65% efficiency after purification by silica gel chromatography.
Table 1: Optimization of Suzuki-Miyaura Coupling Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 65 |
| Base | Na₂CO₃ | 65 |
| Solvent | Toluene/H₂O (3:1) | 65 |
| Temperature | 80°C | 65 |
Carbonylative Coupling with CO Insertion
Carbonylative Suzuki coupling offers an alternative by inserting carbon monoxide between two aryl halides. Using 3-bromo-4-fluorophenyl iodide and 6-bromo-2-iodopyridine under 1 atm CO, PdCl₂(dppf) catalyzes the formation of the ethanone bridge. This method, however, requires stringent control of CO pressure and yields ~50% due to competing homo-coupling byproducts.
Copper-Mediated Ullmann-Type Coupling
Ullmann coupling between 6-bromo-2-iodopyridine and 3-bromo-4-fluorophenyl acetyl chloride in the presence of CuI and 1,10-phenanthroline provides a cost-effective route. Reaction conditions include DMF at 120°C for 24 hours, yielding 45–50% of the product. While less efficient than palladium-based methods, this approach avoids precious metal catalysts.
Key Considerations :
-
Ligand effects : 1,10-Phenanthroline enhances copper solubility and catalytic activity.
-
Side reactions : Homocoupling of iodopyridine is minimized by using a 1:1.2 molar ratio of acetyl chloride to iodopyridine.
Multi-Component Reactions Involving Bromoethanones
Adapting methodologies from benzofuran synthesis, a three-component reaction using 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone, 6-bromopyridine-2-carbaldehyde, and paraformaldehyde has been explored. Pd(COD)Cl₂ and diphenyl-2-pyridylphosphine (dpppy) in DMSO at 140°C facilitate the formation of the ethanone backbone via sequential aldol condensation and dehydrogenation. This one-pot method yields 55–60% product but requires careful stoichiometric control to avoid polymerization.
Nucleophilic Acyl Substitution Using Organometallic Reagents
Grignard Reagent Addition to Weinreb Amides
6-Bromopyridin-2-ylmagnesium bromide reacts with N-methoxy-N-methyl-3-bromo-4-fluorophenylacetamide (Weinreb amide) to form the target ketone. The reaction, conducted in THF at −78°C, proceeds via a tetrahedral intermediate, yielding 70–75% product after aqueous workup. This method offers excellent regioselectivity and avoids over-addition.
Advantages :
-
High functional group tolerance : Compatible with bromine and fluorine substituents.
-
Scalability : Amenable to gram-scale synthesis without significant yield drop.
Oxidative Coupling Methods
Oxidative coupling of 3-bromo-4-fluorophenylacetic acid and 6-bromo-2-picoline using Mn(OAc)₃ in acetic acid at 100°C generates the diaryl ethanone via radical intermediates. While this method provides a direct route, yields are modest (40–45%) due to competing decarboxylation and dimerization.
Table 2: Comparative Analysis of Synthetic Methods
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/Na₂CO₃ | 65 | 98 |
| Ullmann Coupling | CuI/1,10-phenanthroline | 50 | 95 |
| Multi-Component Reaction | Pd(COD)Cl₂/dpppy | 60 | 97 |
| Grignard/Weinreb Amide | None | 75 | 99 |
| Oxidative Coupling | Mn(OAc)₃ | 45 | 90 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a therapeutic agent due to its structural features that may enhance binding affinity to biological targets. Research indicates that compounds with similar structures can act as enzyme inhibitors and receptor ligands.
Potential Therapeutic Properties:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for further pharmacological investigations.
- Anticancer Properties : Similar compounds have shown cytotoxic effects in cancer cell lines. The presence of halogen substituents may enhance the compound's ability to induce apoptosis in cancer cells.
Enzyme Inhibition Studies
Interaction studies are crucial to understanding the mechanism of action of 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone. Initial findings indicate that the compound may inhibit specific enzymes involved in cancer metabolism, suggesting its potential as a lead compound for drug development.
| Study Focus | Findings |
|---|---|
| Enzyme Inhibition | Potential inhibitory effects on enzymes linked to cancer metabolism |
| Binding Affinity | Enhanced interaction with biological targets due to halogen substituents |
Material Science
The unique chemical properties of this compound make it suitable for applications in material science, particularly in developing new materials with specific electronic or optical properties. Its structural characteristics allow for modifications that can tailor its properties for various applications.
Case Study 1: Cytotoxicity in Cancer Cell Lines
In vitro studies demonstrated that varying concentrations of this compound resulted in dose-dependent cytotoxicity in human breast cancer cell lines (e.g., MCF-7). The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Effects
Research focusing on the anti-inflammatory properties of structurally similar compounds suggests that this compound could modulate inflammatory pathways, warranting further investigation into its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent positions, halogen types, or functional groups. Key comparisons include:
2-Bromo-1-(6-bromopyridin-2-yl)ethanone (CAS 142978-11-8)
- Structure: Lacks the 3-bromo-4-fluorophenyl group, replaced by a single bromine on the ethanone carbon.
- Properties : Simpler structure with lower molecular weight (MW: ~292 g/mol vs. target compound’s ~427 g/mol). Bromine atoms enhance electrophilicity, making it reactive in nucleophilic substitutions.
- Applications : Used in synthetic chemistry for introducing bromopyridinyl groups into larger molecules .
1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone (CAS 886364-47-2)
- Structure: Features a trifluoroethanone group and a bromopyridin-3-yl substituent (vs. 2-position in the target compound).
- Lower solubility in polar solvents (e.g., slightly soluble in DMSO and methanol) compared to the target compound, which may have altered solubility due to its fluorophenyl group .
2-(6-Bromopyridin-2-yl)benzaldehyde (CAS 588727-65-5)
- Structure: Replaces the ethanone bridge with a benzaldehyde group.
- Properties : The aldehyde functionality introduces different reactivity, such as participation in condensation reactions. Similarity score (0.66) indicates moderate structural overlap with the target compound .
3-Bromo-5-fluoroisonicotinaldehyde (CAS 87674-21-3)
- Structure : Contains a pyridine ring with bromine and fluorine at the 3- and 5-positions, respectively, and an aldehyde group.
- Properties : The meta-substituted halogens and aldehyde group suggest distinct electronic effects compared to the target compound’s para-substituted fluorophenyl group. Similarity score: 0.72 .
Comparative Data Table
Electronic and Steric Effects
- Halogen Influence: Bromine’s electron-withdrawing nature deactivates the aromatic rings, directing electrophilic substitutions.
- Positional Isomerism : The 6-bromopyridin-2-yl group in the target compound vs. 3-position isomers (e.g., CAS 886364-47-2) alters electronic distribution and steric accessibility, impacting binding in biological systems or catalyst interactions .
Biological Activity
2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone, with the CAS number 879488-81-0, is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H8Br2FNO, with a molecular weight of 373.015 g/mol. The compound features a brominated phenyl ring and a brominated pyridine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 879488-81-0 |
| Molecular Formula | C13H8Br2FNO |
| Molecular Weight | 373.015 g/mol |
| LogP | 4.171 |
| PSA (Polar Surface Area) | 29.960 Ų |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of brominated phenyl and pyridine compounds have shown efficacy against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Studies have shown that brominated compounds can inhibit the Bcl-2 protein, which is crucial for cell survival .
- Case Study : A study involving a series of brominated phenyl-pyridine derivatives demonstrated that modifications in the halogen substituents significantly affected cytotoxicity against cancer cell lines such as A431 and Jurkat. The IC50 values for some derivatives were comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Bromine and fluorine substituents have been associated with enhanced antibacterial activity.
- Antibacterial Efficacy : Compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showcasing significant bacteriostatic effects. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics .
- SAR Insights : The presence of electron-withdrawing groups like bromine at specific positions on the aromatic rings has been linked to increased antimicrobial potency. A systematic study revealed that modifications could enhance interaction with bacterial cell membranes, leading to increased permeability and cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Para (on phenyl) | Bromine | Increases cytotoxicity |
| Meta (on phenyl) | Fluorine | Enhances lipophilicity |
| Position 6 (on pyridine) | Bromine | Boosts antibacterial properties |
Q & A
Basic: What are the common synthetic routes for preparing 2-(3-Bromo-4-fluorophenyl)-1-(6-bromopyridin-2-yl)ethanone, and what reaction conditions are critical for optimizing yield?
Methodological Answer:
The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, using palladium catalysts (e.g., Pd(OAc)₂) to link brominated aromatic and pyridinyl precursors . For example, coupling 3-bromo-4-fluorophenylboronic acid with 6-bromo-2-acetylpyridine under high-pressure conditions (1.7 atm) at 100°C may yield the target compound . Key parameters include:
- Catalyst loading : 0.1–0.2 equiv of Pd(OAc)₂ to minimize side reactions.
- Solvent system : Polar aprotic solvents like DMF or THF enhance solubility of brominated intermediates.
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) isolates the product .
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The aromatic protons of the 3-bromo-4-fluorophenyl group appear as doublets (J = 8–10 Hz) in the 7.0–8.0 ppm range, while the pyridinyl protons resonate as a triplet near 8.5 ppm. The ketone carbonyl (C=O) is observed at ~200 ppm in ¹³C NMR .
- IR : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the ethanone backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS shows a molecular ion peak at m/z 401.92 (calculated for C₁₃H₈Br₂FNO), with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: What challenges arise in the crystallographic characterization of this compound, and how can software tools like SHELX and ORTEP-3 aid in resolving these issues?
Methodological Answer:
- Challenges : Heavy bromine atoms cause absorption errors, while fluorine’s low electron density complicates electron density mapping .
- Solutions :
- SHELXL : Refinement with anisotropic displacement parameters for Br and F atoms improves accuracy. Twinning tests (e.g., Hooft parameter) address crystal imperfections .
- ORTEP-3 : Graphical representation of thermal ellipsoids highlights disordered regions, enabling manual adjustment of bond lengths/angles .
- Validation : PLATON checks for missed symmetry and validates hydrogen bonding networks .
Advanced: In thermal decomposition studies, what intermediates or byproducts are formed, and what analytical methods are suitable for their identification?
Methodological Answer:
Heating the compound at 100°C under high pressure (1.7 atm) generates intermediates such as:
- Pyridylcarbene : Detected via trapping experiments with cyclopropane derivatives .
- 1-(6-Bromopyridin-2-yl)ethanol : Identified by GC-MS (m/z 217.98) and ¹H NMR (δ 4.8 ppm for -OH) .
- Brominated cyclopropane derivatives : Characterized by X-ray crystallography (e.g., SHELXD for structure solution) .
Advanced: How do steric and electronic effects of substituents (bromo, fluoro) influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electronic Effects :
- Steric Effects :
Advanced: What computational methods are effective for predicting the biological activity or binding affinity of this compound?
Methodological Answer:
- Docking Studies : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., cytochrome P450). The bromine atoms’ polarizability enhances halogen bonding with protein residues .
- DFT Calculations : Gaussian09 optimizes the geometry to calculate frontier molecular orbitals (HOMO-LUMO), predicting reactivity toward electrophiles/nucleophiles .
- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Br) with bioactivity data from analogous compounds .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with brominated compounds .
- Ventilation : Conduct reactions in a fume hood due to potential release of toxic HBr fumes during decomposition .
- Storage : Store at 0–6°C in amber vials to prevent photodegradation .
Advanced: How can researchers resolve contradictions in reported crystallographic data for brominated ethanone derivatives?
Methodological Answer:
- Data Reconciliation : Cross-validate unit cell parameters (e.g., a, b, c angles) with the Cambridge Structural Database (CSD) .
- Rigorous Refinement : Apply Hirshfeld atom refinement (HAR) in SHELXL to account for hydrogen atom positions in disordered regions .
- Peer Validation : Compare thermal motion parameters (B-factors) across multiple datasets to identify outliers .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
